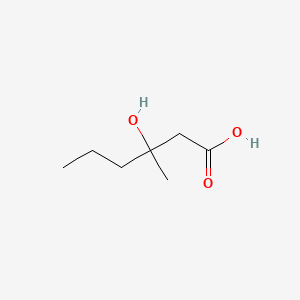

3-Hydroxy-3-methylhexanoic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-hydroxy-3-methylhexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-3-4-7(2,10)5-6(8)9/h10H,3-5H2,1-2H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGRNSTGIHROKJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(CC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90586585 |

Source

|

| Record name | 3-Hydroxy-3-methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58888-76-9 |

Source

|

| Record name | 3-Hydroxy-3-methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-3-methylhexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxy-3-methylhexanoic Acid: Chemical Properties, Structure, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-3-methylhexanoic acid (HMHA) is a naturally occurring, branched-chain fatty acid that has garnered significant scientific interest due to its pivotal role as a key contributor to human axillary odor.[1][2] It is a metabolite produced by leukocytes and is found in human sweat.[3][4][5][6] This volatile organic compound is not secreted in its odorous form but is released from a non-volatile, odorless precursor through bacterial action on the skin.[1] Understanding the chemical properties, structure, and biological pathways of HMHA is crucial for research in areas ranging from human biology and microbiology to the development of novel deodorants and personal care products. This guide provides a comprehensive overview of this compound, presenting its chemical and physical data, discussing its stereochemistry, outlining its biological synthesis and role in human body odor, and providing conceptual experimental workflows.

Chemical Structure and Stereochemistry

This compound is a chiral molecule, with the carbon at position 3 serving as a stereocenter. This gives rise to two distinct enantiomers, (R)- and (S)-3-hydroxy-3-methylhexanoic acid, each possessing unique sensory properties.[1]

The two enantiomers of HMHA are known to have different odor profiles:

-

(+)-(S)-3-hydroxy-3-methylhexanoic acid: Described as having an armpit-like and cumin spice-like odor, with some researchers noting a strong spicy character.[1][2][8]

-

(-)-(R)-3-hydroxy-3-methylhexanoic acid: Characterized by a cumin spice-like odor that is weaker than the (S)-form, and sometimes described as having a weak animalic scent.[1][2][8]

Chemical and Physical Properties

The physicochemical properties of this compound are essential for its detection, analysis, and understanding its behavior in biological systems. The following table summarizes key quantitative data.

| Property | Value | Source(s) |

| Molecular Weight | 146.18 g/mol | [3][4] |

| Boiling Point | 265.4 ± 23.0 °C at 760 mmHg | [7][9][10] |

| Density | 1.072 ± 0.06 g/cm³ | [7][9] |

| pKa | 4.40 ± 0.10 (Predicted) | [7][9] |

| Flash Point | 128.5 ± 19.1 °C | [7][10] |

| Vapor Pressure | 0.00127 mmHg at 25°C | [7] |

| Refractive Index | 1.463 | [7][10] |

| Solubility | DMSO (Slightly, Heated), Methanol (Slightly) | [7][9] |

| LogP | 1.01220 | [7] |

| Hydrogen Bond Donor Count | 2 | [7] |

| Hydrogen Bond Acceptor Count | 3 | [7] |

| Rotatable Bond Count | 4 | [7] |

| Exact Mass | 146.094294304 Da | [4][7] |

Synthesis and Analysis

Synthesis

This compound can be produced through both biological and chemical pathways.

-

Biological Synthesis: In humans, HMHA is a metabolic product of leukocytes.[3][6] It is derived from the metabolism of the essential amino acid leucine.[3] The final compound is then excreted in the urine.[3][6]

-

Chemical Synthesis: Laboratory synthesis of HMHA can be achieved through methods such as the hydrolysis of corresponding esters or the reduction of appropriate ketones.[3]

Analytical Methods

The identification and quantification of this compound, particularly in biological samples like sweat, typically involve chromatographic and spectroscopic techniques. Gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of volatile compounds like HMHA.[11] Spectroscopic data, including ¹H NMR, ¹³C NMR, and mass spectra, are used for structural elucidation and confirmation.[11][12]

A generalized workflow for the analysis of HMHA in axillary secretions is depicted below.

Biological Role and Mechanism of Action

Contribution to Human Body Odor

This compound is a primary contributor to the characteristic malodor of human sweat.[1][13] Freshly secreted apocrine sweat is odorless. The distinctive scent is the result of microbial biotransformation of odorless precursors present in the sweat.[1]

Mechanism of Odor Release

The release of volatile and odorous HMHA is mediated by specific bacteria residing in the human axilla.[1] The odorless precursor of HMHA is a glutamine conjugate.[14] Bacteria, particularly species of Corynebacterium and a newly discovered Anaerococcus strain, produce enzymes that cleave this precursor, liberating the free, volatile fatty acid.[1][2][14] Specifically, a zinc-dependent N-acyl-glutamine aminoacylase (B1246476) has been identified as the enzyme responsible for this cleavage.[1]

Gender-Specific Differences

Research has indicated potential gender-specific differences in the concentrations of HMHA precursors in axillary secretions, which may contribute to the distinct characteristics of male and female body odor.[13] Some studies suggest that the precursor to HMHA is more abundant in men, while the precursor to another odorous compound, 3-methyl-3-sulfanylhexan-1-ol (MSH), is more prevalent in women.[13]

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis or analysis of this compound are highly specific to the research context and are typically found in primary research articles. However, a general methodology for the extraction and analysis of HMHA from sweat, based on common analytical chemistry principles, is outlined here.

Objective: To quantify the concentration of this compound in human axillary sweat samples.

Methodology Outline:

-

Sample Collection:

-

Axillary sweat is collected from volunteers using absorbent pads worn for a specified period.

-

Pads are then transferred to sterile vials and stored at low temperatures (e.g., -20°C or -80°C) prior to analysis to prevent degradation.

-

-

Extraction:

-

The absorbent pads are placed in a solvent, such as dichloromethane (B109758) or diethyl ether, to extract the organic compounds.

-

The sample is agitated or sonicated to ensure efficient extraction.

-

An internal standard (a known amount of a similar but distinct compound) is often added at this stage for accurate quantification.

-

The solvent is then separated from the pad and concentrated, often under a gentle stream of nitrogen, to a smaller volume.

-

-

Derivatization (Optional but Recommended for GC):

-

To improve the volatility and chromatographic behavior of the carboxylic acid, it is often derivatized.

-

A common method is silylation, using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers and esters, respectively.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

A small volume of the extracted and derivatized sample is injected into the GC-MS system.

-

The gas chromatograph separates the different compounds in the mixture based on their boiling points and interactions with the chromatographic column.

-

The mass spectrometer then fragments the separated compounds and detects the resulting ions, providing a unique mass spectrum for each compound that allows for its identification.

-

Quantification is achieved by comparing the peak area of the HMHA derivative to the peak area of the internal standard.

-

Conclusion

This compound is a molecule of significant interest in human biology, microbiology, and the cosmetics industry. Its chemical structure, particularly its stereochemistry, is directly linked to its function as a key component of human body odor. The release of HMHA is a fascinating example of a host-microbe interaction, where skin bacteria metabolize odorless precursors into volatile, odorous compounds. A thorough understanding of its chemical properties and the biological pathways governing its formation provides a scientific basis for the development of effective deodorant technologies and offers insights into the chemical communication signals present in humans. Further research into the specific enzymes involved and the regulation of precursor secretion will continue to enhance our knowledge in this field.

References

- 1. This compound | 58888-76-9 | Benchchem [benchchem.com]

- 2. 3-Hydroxy-3-methylhexanoic acids [aurametrix.weebly.com]

- 3. Buy this compound | 58888-76-9 [smolecule.com]

- 4. This compound | C7H14O3 | CID 16666688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 58888-76-9 [chemicalbook.com]

- 6. This compound | 58888-76-9 | FH155787 [biosynth.com]

- 7. lookchem.com [lookchem.com]

- 8. The 3-Hydroxy-3-methylhexanoic acids [leffingwell.com]

- 9. This compound CAS#: 58888-76-9 [amp.chemicalbook.com]

- 10. This compound | CAS#:58888-76-9 | Chemsrc [chemsrc.com]

- 11. spectrabase.com [spectrabase.com]

- 12. This compound(58888-76-9) 1H NMR [m.chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. A newly discovered Anaerococcus strain responsible for axillary odor and a new axillary odor inhibitor, pentagalloyl glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

biosynthesis pathway of 3-Hydroxy-3-methylhexanoic acid in humans

An In-depth Technical Guide to the Biosynthesis of 3-Hydroxy-3-methylhexanoic Acid in Humans

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (HMHA) is a branched-chain fatty acid that has been identified as a key contributor to human axillary malodor.[1][2] In its volatile free acid form, HMHA is perceived as having a cheesy or rancid odor.[3] It exists as two stereoisomers, (S)- and (R)-HMHA, with the (S)-enantiomer possessing a more potent armpit-like and cumin spice-like odor.[2] Freshly secreted axillary sweat is odorless; the characteristic malodor is the result of the bacterial transformation of non-volatile precursors.[1][4] This guide provides a detailed overview of the current understanding of the biosynthesis of HMHA in humans, from the metabolic origin of its carbon backbone to its release by the skin microbiome.

Human Biosynthesis of the this compound Precursor

The complete biosynthesis of free HMHA does not occur within human cells. Instead, humans synthesize and secrete a non-volatile, odorless precursor into axillary sweat. The primary precursor has been identified as N-α-3-hydroxy-3-methylhexanoyl-L-glutamine .[3][5] An alternative precursor form, a covalent conjugate to the N-terminus of Apolipoprotein D, has also been proposed.[1] The biosynthesis of the acyl portion of the precursor is believed to originate from the catabolism of the essential amino acid L-leucine.

Part 1: Catabolism of L-Leucine (Established Pathway)

The initial steps in the formation of the carbon backbone of HMHA follow the well-established pathway for L-leucine catabolism, which occurs within the mitochondria.

-

Transamination: L-leucine is converted to α-ketoisocaproate by a branched-chain aminotransferase (BCAT).

-

Oxidative Decarboxylation: α-ketoisocaproate is then converted to isovaleryl-CoA by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.

-

Dehydrogenation: Isovaleryl-CoA is oxidized to 3-methylcrotonyl-CoA by isovaleryl-CoA dehydrogenase.

-

Carboxylation: 3-methylcrotonyl-CoA is carboxylated to form 3-methylglutaconyl-CoA by 3-methylcrotonyl-CoA carboxylase.

-

Hydration: 3-methylglutaconyl-CoA is hydrated to produce (S)-3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) by 3-methylglutaconyl-CoA hydratase.

Part 2: Formation of the Acyl-CoA Intermediate (Hypothesized)

The direct enzymatic conversion of HMG-CoA to a 3-hydroxy-3-methylhexanoyl-CoA intermediate has not been described in human metabolism. HMG-CoA is primarily directed towards cholesterol synthesis (via HMG-CoA reductase) or ketone body formation (via HMG-CoA lyase). It is hypothesized that acetyl-CoA, a product of leucine catabolism, contributes to a fatty acid synthesis pathway that can produce a C6 branched-chain acyl-CoA. This would likely involve a series of reactions analogous to fatty acid synthesis but with a different starting molecule or set of enzymes with broader substrate specificity.

Part 3: Conjugation to Glutamine (Hypothesized)

The final step in the human biosynthesis of the precursor is the conjugation of the putative 3-hydroxy-3-methylhexanoyl-CoA to L-glutamine. A likely candidate for this reaction is a mitochondrial enzyme with acyl-CoA:L-glutamine N-acyltransferase activity. The gene GLYATL1 (Glycine-N-Acyltransferase Like 1) is known to encode a glutamine N-acyltransferase, though its specificity for branched-chain aliphatic acyl-CoAs has not been confirmed. This conjugation reaction would produce N-α-3-hydroxy-3-methylhexanoyl-L-glutamine, which is then secreted into the axilla.

Bacterial Release of Volatile this compound

The odorless precursor, N-α-3-hydroxy-3-methylhexanoyl-L-glutamine, is secreted into the axillary vault. Commensal bacteria on the skin, particularly species of the genus Corynebacterium (e.g., Corynebacterium striatum), produce a zinc-dependent N-acyl-glutamine aminoacylase .[6][7] This enzyme is highly specific for the L-glutamine residue and hydrolyzes the amide bond, releasing free, volatile this compound and L-glutamine.[6] This final step is responsible for the generation of the characteristic axillary malodor.

Quantitative Data

Quantitative analysis of HMHA and its precursor in human sweat is challenging due to large inter-individual variations. The following table summarizes available data on the precursor concentrations.

| Compound | Sex | Mean Concentration (± SEM) | Maximum Concentration | Notes | Reference |

| N-α-3-hydroxy-3-methylhexanoyl-L-glutamine | Male | 20 (± 4) µ g/sample | 620 µ g/sample | Data from 24 male volunteers over 3 years. | [3][8] |

| N-α-3-hydroxy-3-methylhexanoyl-L-glutamine | Female | 606 (± 86) µ g/sample | 2290 µ g/sample | Data from 25 female volunteers over 3 years. | [3][8] |

| Ratio of Precursor 1 to Precursor 2 | Male | 143 (± 27) | - | Ratio is approximately 3 times higher in men. | [3][8] |

| Ratio of Precursor 1 to Precursor 2 | Female | 44 (± 7.3) | - | [3][8] |

*Precursor 1 is N-α-3-hydroxy-3-methylhexanoyl-L-glutamine. Precursor 2 is S-[1-(2-hydroxyethyl)-1-methylbutyl]-(L)-cysteinylglycine, a precursor to another sweat odorant.

Experimental Protocols

Axillary Sweat Collection

This protocol is a composite based on methodologies described in the literature.[3][4][8]

-

Volunteer Preparation: Volunteers refrain from using deodorants or antiperspirants for a specified period (e.g., one week) prior to collection. The axillary region is washed with a non-fragranced soap, rinsed with water, and dried.

-

Sweat Stimulation: Sweat is induced by having the volunteer perform physical exercise (e.g., cycling on a stationary bike) in a controlled environment. Alternatively, intracutaneous injection of epinephrine (B1671497) can be used for direct apocrine gland secretion collection.

-

Collection: Sterile absorbent pads (e.g., cotton pads) are placed in the axillary vault and held in place for the duration of the sweating period.

-

Extraction: The collected sweat is extracted from the pads by centrifugation or by washing with a buffered solution (e.g., sterile 0.1 M phosphate (B84403) buffer, pH 6.0).

Quantification of N-α-3-hydroxy-3-methylhexanoyl-L-glutamine by UPLC-MS/MS

The following is a representative protocol for the analysis of the HMHA precursor.[3][5][8]

-

Sample Preparation:

-

The extracted sweat solution is used directly or after a protein precipitation step (e.g., with acetonitrile).

-

Samples are centrifuged to remove particulates.

-

An internal standard may be added for accurate quantification.

-

-

UPLC System: Waters Acquity UPLC system or equivalent.

-

Column: A reverse-phase column suitable for polar analytes (e.g., C18).

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Thermo Finnigan TSQ Quantum) with an electrospray ionization (ESI) source operated in positive mode.

-

Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor and product ion transitions for N-α-3-hydroxy-3-methylhexanoyl-L-glutamine would be determined using a synthesized standard.

-

Quantification: A calibration curve is generated using a standard solution of synthesized N-α-3-hydroxy-3-methylhexanoyl-L-glutamine.

Analysis of Volatile this compound by GC-MS

This protocol outlines a general approach for the analysis of free HMHA.[9][10][11]

-

Sample Preparation:

-

Sweat samples (or sweat incubated with Corynebacterium sp.) are acidified (e.g., with HCl) to protonate the carboxylic acid.

-

The volatile fatty acids are extracted using an organic solvent (e.g., diethyl ether or dichloromethane).

-

Alternatively, Solid Phase Microextraction (SPME) of the headspace above the sample can be used for solvent-free extraction.

-

The sample may require derivatization (e.g., silylation) to improve volatility and chromatographic performance, although analysis of the free acid is possible.

-

-

GC System: Agilent 8890 GC or equivalent.

-

Column: A polar capillary column, such as a wax-based column (e.g., Agilent J&W FactorFour VF-WAXms), is preferred for the analysis of volatile fatty acids.[9]

-

Carrier Gas: Helium.

-

Injection: Split/splitless or SPME injection.

-

Oven Program: A temperature gradient is used to separate the compounds, e.g., starting at 40°C and ramping to 250°C.

-

Mass Spectrometer: A quadrupole mass spectrometer with electron impact (EI) ionization.

-

Detection: The mass spectrometer is operated in full scan mode for identification or selected ion monitoring (SIM) for quantification.

Conclusion

The biosynthesis of this compound is a multi-step process that bridges human and microbial metabolism. While the origin of its carbon backbone from L-leucine catabolism is well-established, the specific human enzymes responsible for creating the final secreted precursor, N-α-3-hydroxy-3-methylhexanoyl-L-glutamine, remain to be definitively identified. Current evidence points towards a putative pathway involving fatty acid synthesis intermediates and an acyl-CoA:L-glutamine N-acyltransferase. The final, critical step of releasing the odorous volatile fatty acid is performed by the axillary microbiome. Further research is required to fully elucidate the human enzymatic steps in the precursor formation, which could provide novel targets for the development of advanced deodorant and antiperspirant technologies.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 58888-76-9 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. An investigation of human apocrine gland secretion for axillary odor precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. uniprot.org [uniprot.org]

- 7. EP1258531A1 - Compounds and methods for inhibiting axillary malodour - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. gcms.cz [gcms.cz]

- 10. Determination of fatty acids in human sweat during fasting using GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Discovery and Isolation of 3-Hydroxy-3-methylhexanoic Acid: A Technical Guide for Researchers

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 3-hydroxy-3-methylhexanoic acid (HMHA), a key contributor to human axillary malodor. It details the biochemical pathways involved in its formation, from its odorless precursor in sweat to its enzymatic release by skin microbiota. This document offers in-depth experimental protocols for the collection of axillary sweat, the isolation and analysis of HMHA and its precursor, and the purification of the key bacterial enzyme responsible for its release. Quantitative data on HMHA concentrations and enantiomeric distribution are summarized, and key experimental workflows are visualized to facilitate a deeper understanding for researchers in microbiology, analytical chemistry, and drug development.

Introduction

Human axillary odor is a complex biochemical phenomenon primarily driven by the microbial transformation of odorless secretions from the apocrine and eccrine glands. Among the cocktail of volatile organic compounds that constitute this odor, this compound (HMHA) has been identified as a principal component, imparting a characteristic pungent, cheesy, and rancid smell.[1][2] The discovery of HMHA and the elucidation of its biochemical origins have significantly advanced our understanding of the mechanisms underlying body odor and have opened new avenues for the development of targeted deodorant and antiperspirant technologies.

This guide serves as a technical resource for professionals engaged in the study of skin microbiology, metabolomics, and the development of products aimed at modulating human body odor. It provides a consolidated repository of the current knowledge on HMHA, with a focus on the practical aspects of its isolation and analysis.

Biochemical Pathway of this compound Formation

The formation of odorous HMHA is a multi-step process involving both human physiological secretions and the metabolic activity of the axillary microbiome.

2.1. The Odorless Precursor: N-α-3-hydroxy-3-methyl-hexanoyl-(L)-glutamine

In fresh, sterile axillary sweat, HMHA exists in a non-volatile, odorless form. It is covalently linked to the amino acid L-glutamine, forming the precursor molecule N-α-3-hydroxy-3-methyl-hexanoyl-(L)-glutamine.[3] This water-soluble conjugate is secreted by the apocrine glands and serves as the substrate for bacterial enzymatic action.

2.2. The Role of Axillary Microbiota: Corynebacterium Species

The key to the release of volatile HMHA lies in the enzymatic machinery of specific bacteria that colonize the axilla. Species of the genus Corynebacterium have been identified as the primary producers of the enzyme responsible for cleaving the HMHA precursor.[3][4] These Gram-positive bacteria are abundant in the moist, nutrient-rich environment of the underarm.

2.3. The Key Enzyme: N-α-acylglutamine Aminoacylase (B1246476)

The enzymatic release of HMHA is catalyzed by a Zn²⁺-dependent N-α-acylglutamine aminoacylase.[3] This enzyme specifically hydrolyzes the amide bond between the 3-hydroxy-3-methylhexanoyl moiety and the glutamine residue, liberating the free, odorous fatty acid and L-glutamine. The activity of this enzyme is a critical control point in the generation of axillary malodor.

Biochemical pathway of HMHA formation.

Quantitative Data

The concentration of the HMHA precursor and the enantiomeric distribution of HMHA exhibit significant inter-individual and gender-specific variations.

Table 1: Gender-Specific Concentration of HMHA Precursor in Axillary Sweat

| Gender | Relative Precursor Concentration Ratio (Male:Female) | Reference |

| Male vs. Female | 3 : 1 | [1][2] |

Table 2: Enantiomeric Distribution of this compound in Male Axillary Sweat

| Enantiomer | Percentage | Odor Description | Reference |

| (S)-3-hydroxy-3-methylhexanoic acid | 72% | Strong, spicy, characteristic axillary odor | [5] |

| (R)-3-hydroxy-3-methylhexanoic acid | 28% | Weaker, spicy note | [5] |

Experimental Protocols

This section provides detailed methodologies for the collection of axillary sweat and the isolation and analysis of HMHA and its precursor.

4.1. Axillary Sweat Collection

A standardized protocol is crucial for obtaining reproducible results in sweat metabolomics.

-

Volunteer Preparation: Instruct volunteers to avoid using deodorants, antiperspirants, and scented soaps for at least 24 hours prior to collection. A washout period of one week is recommended for long-term studies.

-

Collection Site Preparation: Clean the axillary vault with a sterile cotton pad soaked in 70% ethanol (B145695) and then rinse with deionized water. Allow the area to air dry completely.

-

Sweat Induction: Induce sweating through controlled exercise (e.g., stationary cycling for 15-20 minutes in a temperature-controlled room) or by placing absorbent pads in the axilla during normal daily activity for a defined period.

-

Sample Collection:

-

Direct Pipetting: For profuse sweating, use a sterile glass Pasteur pipette to collect sweat directly from the axillary vault.

-

Absorbent Pads: Place pre-weighed, sterile cotton or cellulose (B213188) pads in the axilla. After the collection period, remove the pads using sterile forceps and place them in a pre-weighed sterile container.

-

-

Sample Handling and Storage: Immediately after collection, place samples on ice. For absorbent pads, determine the weight of the collected sweat. Centrifuge the collected sweat (or the eluate from the pads) at 10,000 x g for 10 minutes at 4°C to remove particulate matter. Store the supernatant at -80°C until analysis.

4.2. Isolation of N-α-3-hydroxy-3-methyl-hexanoyl-(L)-glutamine (HMHA Precursor)

This protocol is based on general methods for the isolation of N-acyl-glutamine conjugates from biological fluids.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge by washing with 3 mL of methanol (B129727) followed by 3 mL of deionized water.

-

Acidify the sweat sample to pH 3 with 0.1 M HCl.

-

Load the acidified sweat sample onto the conditioned C18 cartridge.

-

Wash the cartridge with 3 mL of deionized water to remove salts and polar compounds.

-

Elute the HMHA precursor with 3 mL of methanol.

-

Evaporate the methanol eluate to dryness under a gentle stream of nitrogen.

-

-

Further Purification by HPLC (Optional):

-

Reconstitute the dried eluate in the mobile phase.

-

Inject the sample onto a reversed-phase HPLC column (e.g., C18).

-

Use a gradient of water (with 0.1% formic acid) and acetonitrile (B52724) to separate the components.

-

Collect fractions and analyze for the presence of the precursor using LC-MS.

-

4.3. Release and Extraction of Free this compound

This involves alkaline hydrolysis of the precursor followed by liquid-liquid extraction.

-

Alkaline Hydrolysis:

-

Reconstitute the dried sweat extract (or the purified precursor fraction) in 1 mL of 2 M NaOH.

-

Heat the solution at 80°C for 1 hour in a sealed vial to hydrolyze the amide bond.

-

Cool the solution to room temperature.

-

-

Liquid-Liquid Extraction (LLE):

-

Acidify the hydrolyzed solution to pH 2 with concentrated HCl.

-

Add 2 mL of a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3,000 x g for 5 minutes to separate the phases.

-

Carefully collect the upper organic layer containing the free HMHA.

-

Repeat the extraction of the aqueous phase with another 2 mL of the organic solvent and combine the organic layers.

-

Dry the combined organic extract over anhydrous sodium sulfate.

-

Evaporate the solvent under a gentle stream of nitrogen to concentrate the HMHA.

-

Experimental workflow for HMHA isolation and analysis.

4.4. GC-MS Analysis of this compound

Gas chromatography-mass spectrometry is the primary technique for the identification and quantification of HMHA.

-

Derivatization (Optional but Recommended): To improve volatility and chromatographic peak shape, derivatize the hydroxyl and carboxyl groups of HMHA. A common method is silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

To the dried extract, add 50 µL of pyridine (B92270) and 50 µL of BSTFA + 1% TMCS.

-

Heat at 60°C for 30 minutes.

-

-

GC-MS Conditions:

-

Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (wax) stationary phase (e.g., VF-WAXms), is recommended for good peak shape of fatty acids.

-

Injection: Splitless injection of 1 µL of the derivatized or underivatized sample.

-

Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan from m/z 40 to 400.

-

-

Identification: Identify HMHA based on its retention time and comparison of its mass spectrum with a reference standard and/or a spectral library.

-

Quantification: Use a calibration curve prepared with a pure standard of HMHA. An internal standard (e.g., a deuterated analog of HMHA or a similar fatty acid not present in sweat) should be used for accurate quantification.

4.5. Chiral GC Analysis for Enantiomeric Separation

To determine the ratio of (S)-HMHA to (R)-HMHA, a chiral gas chromatography column is required.

-

Column: A cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm).

-

Conditions: The GC conditions will need to be optimized for the specific chiral column used to achieve baseline separation of the enantiomers. The oven temperature program is typically slower than for non-chiral analysis to enhance resolution.

-

Quantification: The relative percentage of each enantiomer can be determined by integrating the peak areas of the two separated enantiomers.

4.6. Purification of N-α-acylglutamine Aminoacylase

This protocol outlines a general approach for the purification of a recombinant His-tagged N-α-acylglutamine aminoacylase from E. coli.

-

Gene Cloning and Expression:

-

Clone the gene encoding the N-α-acylglutamine aminoacylase from Corynebacterium sp. into an E. coli expression vector containing a polyhistidine (His) tag.

-

Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Grow the transformed E. coli in a suitable medium (e.g., LB broth) at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression with an appropriate inducer (e.g., IPTG) and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.

-

Since it is a metalloenzyme, supplement the growth medium with a low concentration of ZnCl₂ (e.g., 50 µM) to facilitate the incorporation of the zinc cofactor.

-

-

Cell Lysis and Clarification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0) containing a protease inhibitor cocktail.

-

Lyse the cells by sonication or high-pressure homogenization.

-

Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to remove cell debris.

-

-

Immobilized Metal Affinity Chromatography (IMAC):

-

Equilibrate a Ni-NTA or other suitable IMAC column with lysis buffer.

-

Load the clarified lysate onto the column.

-

Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

-

Elute the His-tagged enzyme with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

-

Further Purification (Optional):

-

For higher purity, the eluted fractions can be further purified by size-exclusion chromatography to remove any remaining contaminants and to buffer exchange the enzyme into a suitable storage buffer.

-

-

Enzyme Activity Assay:

-

Monitor the enzyme activity throughout the purification process using a suitable assay. This can be done by incubating the enzyme fractions with the synthetic HMHA precursor and measuring the release of free HMHA by GC-MS or LC-MS.

-

Conclusion

The discovery and characterization of this compound and its biochemical pathway have been pivotal in understanding the science of human body odor. The detailed experimental protocols and quantitative data presented in this guide are intended to provide researchers with the necessary tools to further investigate this fascinating area of human biology and microbiology. A thorough understanding of these methodologies will be invaluable for the development of next-generation deodorant technologies that target the specific biochemical events leading to malodor formation.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. [PDF] Gender-specific differences between the concentrations of nonvolatile (R)/(S)-3-methyl-3-sulfanylhexan-1-Ol and (R)/(S)-3-hydroxy-3-methyl-hexanoic acid odor precursors in axillary secretions. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. The perception of gender in two allegedly sex-specific body odor compounds MSH and HMHA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to 3-Hydroxy-3-methylhexanoic Acid Precursors in Human Apocrine Gland Secretions

Abstract

Human axillary malodor is not a direct product of secretion but rather the result of bacterial biotransformation of odorless precursors secreted from the apocrine glands. One of the principal components of this malodor is (R)/(S)-3-hydroxy-3-methylhexanoic acid ((R)/(S)-HMHA), a volatile fatty acid with a characteristic cheesy or rancid odor. This technical guide provides a comprehensive overview of the primary non-volatile precursor to HMHA, its origins within the apocrine gland, the mechanisms of its secretion, its subsequent enzymatic conversion by specific skin microbiota, and the analytical methods used for its study. Quantitative data are presented to highlight significant physiological differences, and detailed experimental protocols are provided for key methodologies. This document aims to serve as a core resource for researchers investigating axillary odor and professionals involved in the development of novel deodorant and antiperspirant technologies.

Introduction to Axillary Odor Precursors

Freshly secreted apocrine sweat is sterile and odorless. The characteristic scent of body odor is generated when this secretion is metabolized by the resident microbial flora of the axillary vault. The axillary microbiome is dominated by Gram-positive bacteria, particularly species of Corynebacterium and Staphylococcus.[1][2] These bacteria produce enzymes that act upon specific, non-volatile precursor molecules present in the apocrine secretions, releasing a complex mixture of odorous volatile compounds.

The key malodorants fall into three main classes:

-

Unsaturated or Hydroxylated Branched-Chain Fatty Acids: Including (E)-3-methyl-2-hexenoic acid (3M2H) and 3-hydroxy-3-methylhexanoic acid (HMHA).[3][4]

-

Sulfanylalkanols: Primarily 3-methyl-3-sulfanylhexan-1-ol (3M3SH), which contributes a tropical fruit or onion-like scent.[2]

-

16-Androstene Steroids: Such as androstenone and androstenol.

This guide focuses specifically on the precursors to this compound (HMHA), a major contributor to the typical axillary odor profile.

Identification and Structure of the HMHA Precursor

The primary, water-soluble, and non-volatile precursor of HMHA has been isolated from sterile axillary secretions and identified as N-α-(3-hydroxy-3-methylhexanoyl)-L-glutamine (HMHA-Gln).[1][2] This molecule consists of the HMHA moiety conjugated to the amino acid L-glutamine via an amide bond. This conjugation renders the molecule odorless and sufficiently hydrophilic for secretion in an aqueous medium.

Biosynthesis and Secretion from Apocrine Glands

The journey of the HMHA precursor begins inside the secretory cells of the apocrine glands, which are primarily located in the subcutaneous tissue of the axilla.[5] While the complete biosynthetic pathway of HMHA itself is not fully elucidated, its subsequent conjugation to L-glutamine is a critical step for its transport and secretion.

The secretion of this and other related odor precursors into the gland's lumen is facilitated by the ATP-binding cassette (ABC) transporter protein ABCC11 . Genetic variations (SNPs) in the ABCC11 gene are strongly correlated with axillary odor, with non-functional variants leading to a significant reduction or absence of key odor precursors in secretions. This transporter is a crucial gateway for exporting the conjugated precursors out of the secretory cells.

Bacterial Biotransformation into Volatile HMHA

Once secreted onto the skin surface, the odorless HMHA-Gln precursor becomes a substrate for the axillary microbiome. Specific strains of Corynebacterium, such as Corynebacterium striatum, produce a key extracellular enzyme identified as Nα-acyl-glutamine aminoacylase (B1246476) (N-AGA) .[3][6]

This zinc-dependent aminoacylase exhibits high specificity for the L-glutamine residue, cleaving the amide bond to release the volatile (and odorous) this compound and L-glutamine.[3][6] The released L-glutamine can then be utilized by the bacteria as a nitrogen source.[7][8] This enzymatic conversion is the final and essential step in the generation of the acidic/cheesy note of axillary odor attributed to HMHA.

Quantitative Analysis of HMHA Precursors

Analysis of sterile axillary secretions has revealed significant gender-specific differences in the relative concentrations of odor precursors. While individual concentrations vary widely, the ratio between the HMHA precursor (acid precursor) and the precursor for 3-methyl-3-sulfanylhexan-1-ol (sulfur precursor) is remarkably consistent.[1][2] Studies involving numerous volunteers over several years have shown that this ratio is, on average, three times higher in men than in women.[1][2][9]

This biochemical difference suggests that men have the potential to produce sweat with a more pronounced acidic/cheesy character (from HMHA), whereas women have the potential to liberate significantly more of the tropical fruit/onion-like sulfurous compounds.[2]

| Parameter | Male Volunteers | Female Volunteers | Reference |

| Number of Subjects (n) | 24 | 25 | [1] |

| Ratio of Precursors (HMHA-Gln : 3M3SH-Cys-Gly) | ~14.3 (Mean) | ~4.4 (Mean) | [9] |

| Fold Difference (Male/Female) | ~3.3x higher | - | [1][2] |

| Primary Odor Potential | Acidic / Cheesy | Sulfury / Fruity | [2] |

Table 1: Gender-Specific Differences in the Ratio of Major Axillary Odor Precursors. Data synthesized from Troccaz et al. (2009).[1][2]

Experimental Protocols

Protocol for Sterile Axillary Secretion Collection

This protocol is designed to collect apocrine-rich sweat with minimal contamination for precursor analysis.

-

Volunteer Preparation: Subjects refrain from using deodorants or antiperspirants for at least one week prior to collection.

-

Axilla Cleaning: The axillary vault is thoroughly washed with a non-perfumed soap, rinsed with sterile water, and then swabbed with 70% ethanol (B145695) to sterilize the skin surface. The area is allowed to air dry completely.

-

Sweat Induction: Sweat secretion can be stimulated chemically (e.g., via pilocarpine (B147212) iontophoresis) or physically (e.g., using a sauna or controlled exercise). For collection of primarily apocrine secretions without dilution from eccrine sweat, direct collection after a period of rest in a warm environment is often preferred.

-

Collection: A sterile glass funnel or cup is held firmly against the axilla. Secretions are collected via gravity into a sterile vial. Alternatively, sterile absorbent pads (e.g., cotton or specialized filter paper) are placed in the axilla for a defined period (e.g., 30-60 minutes).

-

Sample Processing: The collected liquid is immediately placed on ice. If absorbent pads are used, they are transferred to a centrifuge tube and spun at high speed (e.g., 10,000 x g for 10 min at 4°C) to recover the sweat.

-

Storage: The resulting sterile sweat supernatant is transferred to a new sterile vial and stored at -80°C until analysis.[10]

Protocol for Precursor Quantification using UPLC-MS/MS

This method allows for the direct quantification of HMHA-Gln from collected sweat.

-

Sample Preparation: Frozen sweat samples are thawed on ice. A small aliquot (e.g., 50 µL) is diluted with an appropriate solvent (e.g., 950 µL of ultrapure water or a suitable buffer) to minimize matrix effects.[11] An internal standard can be added at this stage for precise quantification.

-

Chromatographic Separation (UPLC):

-

System: An Ultra-Performance Liquid Chromatography (UPLC) system (e.g., Waters ACQUITY).

-

Column: A reverse-phase column suitable for polar analytes (e.g., C18).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Detection (MS/MS):

-

System: A tandem quadrupole mass spectrometer (e.g., Thermo Finnigan TSQ Quantum).

-

Ionization: Electrospray Ionization in positive mode (ESI+).

-

Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest specificity and sensitivity. The specific m/z transitions for HMHA-Gln and the internal standard are monitored.

-

-

Quantification: A calibration curve is generated using synthetic HMHA-Gln standards of known concentrations (e.g., from 0.1 to 10 µg/mL).[10] The concentration in the sweat samples is determined by comparing the peak area of the analyte to the calibration curve.

Implications for Research and Drug Development

A thorough understanding of the HMHA precursor pathway offers several strategic targets for the development of next-generation odor-control technologies:

-

Enzyme Inhibition: Designing molecules that specifically inhibit the bacterial N-AGA enzyme could prevent the release of volatile HMHA without impacting the broader skin microbiome, offering a highly targeted deodorant strategy.

-

Transporter Modulation: While challenging, modulating the activity of the ABCC11 transporter could reduce the initial secretion of precursors into sweat.

-

Microbiome Engineering: Probiotic approaches aimed at shifting the axillary microbiome composition towards bacteria that do not produce N-AGA could provide a long-term solution for malodor control.

-

Precursor Sequestration: Developing topical formulations with ingredients that can bind to or neutralize the HMHA-Gln precursor on the skin surface, preventing its access to bacterial enzymes.

Conclusion

The formation of this compound, a key component of axillary odor, is a multi-step process initiated by the apocrine glands and completed by the skin's resident microbiota. The identification of its primary precursor, N-α-(3-hydroxy-3-methylhexanoyl)-L-glutamine, the elucidation of its secretion pathway via the ABCC11 transporter, and the discovery of the bacterial enzyme N-AGA responsible for its conversion, have provided a clear and detailed molecular picture of odor formation. The quantitative differences observed between genders further underscore the complex and specific biochemistry involved. The protocols and data presented in this guide offer a foundational resource for further research and the development of innovative and targeted strategies for axillary malodor management.

References

- 1. researchgate.net [researchgate.net]

- 2. Gender-specific differences between the concentrations of nonvolatile (R)/(S)-3-methyl-3-sulfanylhexan-1-Ol and (R)/(S)-3-hydroxy-3-methyl-hexanoic acid odor precursors in axillary secretions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification of new odoriferous compounds in human axillary sweat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Immunohistochemical differentiation and localization analysis of sweat glands in the adult human axilla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. L-Glutamine as a nitrogen source for Corynebacterium glutamicum: derepression of the AmtR regulon and implications for nitrogen sensing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glutamine synthetases of Corynebacterium glutamicum: transcriptional control and regulation of activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Study of sample preparation for quantitative analysis of amino acids in human sweat by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enzymatic Liberation of 3-Hydroxy-3-methylhexanoic Acid by Skin Microbiota: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Human axillary odor is a complex biological phenomenon primarily driven by the microbial transformation of odorless precursor molecules secreted from apocrine glands. A key contributor to the characteristic scent of sweat is the volatile fatty acid (S)-3-hydroxy-3-methylhexanoic acid (HMHA). This technical guide provides a comprehensive overview of the enzymatic release of HMHA by the skin microbiota. It details the precursor molecule, the specific bacterial enzymes responsible for its cleavage, and the key microbial players in this process. Furthermore, this guide presents quantitative data on precursor concentrations, detailed experimental protocols for the analysis of HMHA and its precursor, and visual diagrams of the enzymatic pathway and experimental workflows. This information is intended to support research and development efforts in areas such as deodorant and antiperspirant formulation, skin microbiome research, and the development of novel approaches to body odor control.

The Core Mechanism: Enzymatic Release of HMHA

The formation of volatile and odorous 3-hydroxy-3-methylhexanoic acid is a direct result of the enzymatic activity of the resident skin microbiota on a non-volatile, odorless precursor molecule present in axillary sweat.[1][2][3]

The Precursor: N-α-3-hydroxy-3-methylhexanoyl-L-glutamine

The primary precursor for HMHA is N-α-3-hydroxy-3-methylhexanoyl-L-glutamine.[1][4] This molecule is a conjugate of this compound and the amino acid L-glutamine. It is secreted by the apocrine glands and is sterile and odorless upon secretion.[1][5] The generation of the characteristic axillary odor is dependent on the cleavage of the amide bond between the fatty acid and the glutamine moiety.

The Key Enzyme: Nα-acyl-L-glutamine aminoacylase (B1246476)

The enzyme responsible for the release of HMHA has been identified as a specific Nα-acyl-L-glutamine aminoacylase (AMRE - Axillary Malodor Releasing Enzyme), with the official designation EC 3.5.1.133.[6][7] This enzyme has been characterized from Corynebacterium sp. Ax20.[6][7]

Key characteristics of this enzyme include:

-

Substrate Specificity: It exhibits high specificity for the L-glutamine portion of the precursor molecule.[6][7]

-

Acyl Moiety Promiscuity: While specific for L-glutamine, the enzyme can act on various Nα-acyl-L-glutamine conjugates with short- and medium-chain fatty acids.[6][7]

-

Cofactor Requirement: The enzyme requires Zn2+ for its catalytic activity.[6][7]

Key Microbial Players

While Corynebacterium species are well-established as key players in the production of axillary odor, other bacterial genera also contribute to the release of HMHA.

-

Corynebacterium sp.: Species such as Corynebacterium striatum Ax20 are known to possess the Nα-acyl-L-glutamine aminoacylase necessary for HMHA release.[8] Sensory analysis of sweat incubated with Corynebacterium jeikeium has also confirmed its role in the development of body odors.[1][9]

-

Anaerococcus sp.: A newly discovered anaerobic species, Anaerococcus sp. A20, has been shown to release HMHA from its glutamine conjugate.[10] This finding highlights the contribution of anaerobic bacteria to axillary odor formation.

-

Staphylococcus sp.: While primarily associated with the production of sulfur-containing odorants, some Staphylococcus species may also play a role. Sensory analysis of sweat incubated with Staphylococcus haemolyticus and Staphylococcus epidermidis has demonstrated their contribution to body odor development.[1][9]

Quantitative Data

The concentration of the precursor to HMHA, N-α-3-hydroxy-3-methylhexanoyl-L-glutamine, varies between individuals and is influenced by gender. Men tend to have a higher ratio of this acidic precursor compared to the precursor for sulfur-containing odorants.

| Parameter | Gender | Value | Reference |

| Ratio of N-α-3-hydroxy-3-methylhexanoyl-L-glutamine to S-[1-(2-hydroxyethyl)-1-methylbutyl]-(L)-cysteinylglycine | Male | ~3 times higher than in females | [1][9] |

| Average Concentration of N-α-3-hydroxy-3-methylhexanoyl-L-glutamine | Male | 125 µg/mL (mean), 99 µg/mL (median) | [4] |

| Average Concentration of N-α-3-hydroxy-3-methylhexanoyl-L-glutamine | Female | 38 µg/mL (mean), 44 µg/mL (median) | [4] |

| Odor Detection Threshold of HMHA | Not specified | 0.0044 ng/L | [3] |

Experimental Protocols

Protocol for In Vitro Release of HMHA by Axillary Bacteria

This protocol is adapted from methodologies used to screen for bacteria capable of releasing HMHA from its synthetic precursor.[8]

1. Bacterial Culture:

- Isolate axillary bacteria using standard microbiological techniques (e.g., detergent-scrub method).

- Culture individual bacterial strains to stationary phase in an appropriate broth medium (e.g., Mueller-Hinton broth supplemented with 0.01% Tween 80 for lipophilic corynebacteria) at 36°C with shaking.

2. Incubation with Precursor:

- Prepare a stock solution of synthetic N-α-3-hydroxy-3-methyl-hexanoyl-L-glutamine (e.g., 5% in methanol).

- Add the precursor stock solution to aliquots of the stationary phase bacterial culture to a final concentration of 500 ppm.

- Incubate the cultures for 24 hours at 36°C with shaking (e.g., 300 rpm).

3. Extraction of HMHA:

- Following incubation, acidify the culture to a pH of approximately 2-3 with HCl.

- Extract the released HMHA with a suitable organic solvent (e.g., diethyl ether or a mixture of hexane (B92381) and ethyl acetate).

- Evaporate the organic solvent to concentrate the extract.

4. Quantification of HMHA by Gas Chromatography (GC):

- Derivatize the extracted HMHA if necessary for GC analysis.

- Analyze the sample using a capillary GC system equipped with a suitable column (e.g., a wax-based capillary column).

- Quantify the amount of released HMHA by comparing the peak area to a standard curve of pure HMHA.

Protocol for Purification of Nα-acyl-L-glutamine aminoacylase from Corynebacterium striatum Ax20

This protocol is a general outline based on a described purification method.[8]

1. Cell Culture and Harvest:

- Grow Corynebacterium striatum Ax20 in a large volume of suitable broth (e.g., 2 L of Mueller-Hinton broth with 0.01% Tween 80) for 48 hours.

- Harvest the bacterial cells by centrifugation.

2. Cell Lysis:

- Wash the cell pellet with a suitable buffer (e.g., Buffer A: 50mM NaCl; 50 mM NaH2PO4/K2HPO4 buffer at pH 7).

- Resuspend the cells in the same buffer and lyse them using a standard method such as sonication or a French press.

- Clarify the lysate by centrifugation to remove cell debris.

3. Chromatographic Purification:

- Subject the clarified lysate to a series of chromatographic steps to purify the enzyme. This may include:

- Ion-exchange chromatography

- Hydrophobic interaction chromatography

- Gel filtration chromatography

- Monitor the enzyme activity in the fractions from each chromatography step using an appropriate assay (see Protocol 4.3).

4. Purity Assessment:

- Assess the purity of the final enzyme preparation using SDS-PAGE.

Enzyme Assay for Nα-acyl-L-glutamine aminoacylase Activity

This protocol describes a general method for assaying the enzyme's activity.

1. Reaction Mixture:

- Prepare a reaction buffer (e.g., 50 mM MOPS buffer, pH 6.5).

- Add a known concentration of the synthetic substrate, N-α-3-hydroxy-3-methyl-hexanoyl-L-glutamine.

- Add the enzyme sample (either purified or as a cell-free extract).

- Ensure the presence of Zn2+ in the reaction mixture.

2. Incubation:

- Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period.

3. Reaction Termination and Product Quantification:

- Stop the reaction (e.g., by adding trichloroacetic acid).

- Quantify the released L-glutamine using a colorimetric method such as the ninhydrin (B49086) assay, or quantify the released HMHA using GC or LC-MS/MS as described in Protocol 4.1.

Protocol for Quantification of N-α-3-hydroxy-3-methylhexanoyl-L-glutamine in Sweat by LC-MS/MS

This protocol is based on general methods for analyzing amino acid conjugates in biological fluids.[11][12]

1. Sweat Sample Collection:

- Collect axillary sweat using a non-invasive method such as absorbent pads or patches.

2. Extraction of the Precursor:

- Extract the collected sweat from the pad, for example, by centrifugation.

- Perform a solid-phase extraction (SPE) or a simple dilution of the sweat sample to remove interfering substances.

3. LC-MS/MS Analysis:

- Use a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

- Separate the precursor from other sweat components on a suitable LC column (e.g., a reverse-phase C18 column).

- Use an appropriate mobile phase gradient.

- Detect and quantify the precursor using multiple reaction monitoring (MRM) in positive ion mode. Specific precursor-product ion transitions for N-α-3-hydroxy-3-methylhexanoyl-L-glutamine will need to be determined.

- Use an internal standard for accurate quantification.

Visualizations

Signaling Pathways and Logical Relationships

Caption: Enzymatic conversion of the odorless precursor to volatile HMHA by skin microbiota.

Experimental Workflows

Caption: General experimental workflow for the analysis of HMHA and its precursor from sweat.

References

- 1. Gender-specific differences between the concentrations of nonvolatile (R)/(S)-3-methyl-3-sulfanylhexan-1-Ol and (R)/(S)-3-hydroxy-3-methyl-hexanoic acid odor precursors in axillary secretions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The specific biochemistry of human axilla odour formation viewed in an evolutionary context - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mapping axillary microbiota responsible for body odours using a culture-independent approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. EC 3.5.1.133 [iubmb.qmul.ac.uk]

- 7. ENZYME - 3.5.1.133 N(alpha)-acyl-L-glutamine aminoacylase [enzyme.expasy.org]

- 8. EP1258531A1 - Compounds and methods for inhibiting axillary malodour - Google Patents [patents.google.com]

- 9. [PDF] Gender-specific differences between the concentrations of nonvolatile (R)/(S)-3-methyl-3-sulfanylhexan-1-Ol and (R)/(S)-3-hydroxy-3-methyl-hexanoic acid odor precursors in axillary secretions. | Semantic Scholar [semanticscholar.org]

- 10. A newly discovered Anaerococcus strain responsible for axillary odor and a new axillary odor inhibitor, pentagalloyl glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Study of sample preparation for quantitative analysis of amino acids in human sweat by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comprehensive and Quantitative Profiling of the Human Sweat Submetabolome Using High-Performance Chemical Isotope Labeling LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 3-Hydroxy-3-methylhexanoic acid (HMHA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-3-methylhexanoic acid (HMHA) is a saturated, medium-chain fatty acid that has garnered significant interest in various scientific fields. It is notably recognized as a key contributor to human axillary malodor, where it is released from non-volatile precursors by the skin microbiome. Beyond its role in olfaction, HMHA and other 3-hydroxy fatty acids are emerging as important signaling molecules in bacterial communication and host-pathogen interactions. This technical guide provides an in-depth overview of the physical and chemical properties of HMHA, detailed experimental protocols for its synthesis, purification, and analysis, and an exploration of its known biological signaling pathways.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. This data is crucial for its handling, characterization, and application in research and development.

| Property | Value |

| Molecular Formula | C₇H₁₄O₃ |

| Molecular Weight | 146.18 g/mol [1][2] |

| CAS Number | 58888-76-9[2] |

| Appearance | Liquid or Oil |

| Boiling Point | 265.4 ± 23.0 °C at 760 mmHg[3][4] |

| Density | 1.072 ± 0.06 g/cm³[3] |

| pKa (Predicted) | 4.40 ± 0.10[5] |

| Solubility | Slightly soluble in DMSO (heated) and Methanol[3][5] |

| Vapor Pressure | 0.00127 mmHg at 25°C[5] |

| Flash Point | 128.5 °C[5] |

| Refractive Index | 1.463[5] |

| LogP (Predicted) | 1.01220[5] |

| Hydrogen Bond Donor Count | 2[5] |

| Hydrogen Bond Acceptor Count | 3[5] |

| Rotatable Bond Count | 4[5] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are essential for researchers. The following protocols are based on established organic chemistry principles and analytical techniques, adapted for HMHA.

Synthesis of this compound

Two common methods for the synthesis of β-hydroxy acids like HMHA are the Reformatsky reaction and the Grignard reaction.

1. Synthesis via Reformatsky Reaction

This reaction involves the reaction of an α-haloester with a ketone in the presence of zinc metal to form a β-hydroxy ester, which is then hydrolyzed to the carboxylic acid.[6]

-

Reaction: Ethyl bromoacetate (B1195939) reacts with 2-pentanone in the presence of activated zinc, followed by acidic workup and hydrolysis.

-

Materials:

-

Ethyl bromoacetate

-

2-Pentanone

-

Zinc dust (activated)

-

Iodine (for activation)

-

Anhydrous toluene (B28343) or tetrahydrofuran (B95107) (THF)

-

Hydrochloric acid (1 M)

-

Sodium hydroxide (B78521) or potassium hydroxide solution

-

Diethyl ether or ethyl acetate (B1210297) for extraction

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

-

Procedure:

-

Activate zinc dust by stirring it with a small crystal of iodine in a dry flask under an inert atmosphere (e.g., nitrogen or argon) until the iodine color disappears.

-

Add anhydrous toluene or THF to the activated zinc.

-

A mixture of ethyl bromoacetate and 2-pentanone (in equimolar amounts) is added dropwise to the zinc suspension with stirring. The reaction is often initiated by gentle heating.

-

After the addition is complete, the reaction mixture is refluxed for 1-2 hours to ensure completion.

-

The reaction is cooled to room temperature and then quenched by the slow addition of 1 M hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude ethyl 3-hydroxy-3-methylhexanoate.

-

The crude ester is then hydrolyzed by refluxing with an aqueous solution of sodium hydroxide or potassium hydroxide until the reaction is complete (monitored by TLC).

-

The reaction mixture is cooled and acidified with hydrochloric acid.

-

The resulting this compound is extracted with an organic solvent, washed, dried, and the solvent is evaporated.

-

2. Synthesis via Grignard Reaction

This method involves the reaction of a Grignard reagent with a β-ketoester.

-

Reaction: Propylmagnesium bromide reacts with ethyl acetoacetate (B1235776), followed by acidic workup.

-

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Ethyl acetoacetate

-

Hydrochloric acid (1 M)

-

Sodium hydroxide or potassium hydroxide solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Procedure:

-

Prepare the Grignard reagent by adding a solution of 1-bromopropane in anhydrous diethyl ether or THF dropwise to a stirred suspension of magnesium turnings in the same solvent under an inert atmosphere.

-

Cool the Grignard reagent in an ice bath and add a solution of ethyl acetoacetate in anhydrous ether or THF dropwise with stirring.

-

After the addition is complete, the reaction mixture is stirred at room temperature for a few hours.

-

The reaction is quenched by the slow addition of cold 1 M hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed, dried, and the solvent is evaporated to give the crude ethyl 3-hydroxy-3-methylhexanoate.

-

Hydrolyze the crude ester to the carboxylic acid as described in the Reformatsky protocol.

-

Purification of this compound

Purification of the synthesized HMHA is typically achieved through column chromatography or recrystallization.

1. Purification by Flash Column Chromatography

-

Principle: Separation is based on the differential partitioning of the compound between a stationary phase (silica gel) and a mobile phase (eluent).

-

Stationary Phase: Silica (B1680970) gel (230-400 mesh).

-

Mobile Phase (Eluent): A gradient of ethyl acetate in hexane (B92381) is commonly used for hydroxy acids. A starting polarity of 10-20% ethyl acetate in hexane, gradually increasing to 30-50%, is a good starting point. The optimal solvent system should be determined by thin-layer chromatography (TLC) to achieve an Rf value of ~0.3 for HMHA.[7][8]

-

Procedure:

-

Pack a glass column with a slurry of silica gel in the initial, low-polarity eluent.

-

Dissolve the crude HMHA in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with the solvent system, gradually increasing the polarity.

-

Collect fractions and monitor them by TLC.

-

Combine the fractions containing pure HMHA and evaporate the solvent.

-

2. Purification by Recrystallization

-

Principle: This technique relies on the difference in solubility of the compound and impurities in a suitable solvent at different temperatures.

-

Solvent Selection: An ideal solvent should dissolve HMHA well at its boiling point but poorly at low temperatures. A mixture of solvents, such as ethyl acetate/hexane or methanol/water, may be effective.[9]

-

Procedure:

-

Dissolve the crude HMHA in a minimal amount of the hot recrystallization solvent.

-

If there are insoluble impurities, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent.

-

Dry the crystals under vacuum.

-

Analysis of this compound

1. Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its polarity, HMHA requires derivatization to increase its volatility for GC analysis.

-

Derivatization: Silylation is a common method, converting the hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers and esters, respectively.

-

Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilyl (TMCS) is a common silylating agent.[10]

-

Protocol:

-

Dry the HMHA sample completely.

-

Add a solution of BSTFA (+1% TMCS) and a catalyst such as pyridine.

-

Heat the mixture at 60-80°C for 30-60 minutes in a sealed vial.

-

The derivatized sample can then be directly injected into the GC-MS.

-

-

-

GC-MS Parameters (Typical):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250-280°C.

-

Oven Program: Start at a low temperature (e.g., 50-70°C), ramp up to a high temperature (e.g., 250-300°C).

-

Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 40-400.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified HMHA in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or D₂O) in an NMR tube.[11] Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

¹H NMR (Proton NMR): Provides information on the number of different types of protons and their neighboring environments.

-

¹³C NMR (Carbon-13 NMR): Provides information on the number of different types of carbon atoms in the molecule.

3. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: As HMHA is a liquid/oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used by placing a drop of the sample directly on the ATR crystal.[3][12][13]

-

Expected Absorptions:

-

Broad O-H stretch from the carboxylic acid and alcohol groups (~2500-3300 cm⁻¹).

-

C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹).

-

C-O stretch from the alcohol and carboxylic acid (~1050-1250 cm⁻¹).

-

C-H stretches from the alkyl chain (~2850-2960 cm⁻¹).

-

Signaling Pathways and Biological Relevance

The primary and most well-understood biological role of this compound is as a volatile odorant contributing to human axillary odor. It is not directly secreted but is released from a non-volatile precursor by the enzymatic action of specific skin bacteria, primarily Corynebacterium species.[4][5]

Enzymatic Release of HMHA in Axillary Malodor Formation

The formation of volatile and odorous HMHA is a result of bacterial metabolism in the underarm.

-

Precursor: The non-odorous precursor of HMHA in axillary secretions is Nα-(3-hydroxy-3-methylhexanoyl)-L-glutamine.[5][7]

-

Enzyme: A specific Zn²⁺-dependent aminoacylase (B1246476), Nα-acyl-glutamine aminoacylase (AGA), produced by Corynebacterium species, cleaves the amide bond of the precursor.[4][5][12]

-

Products: The enzymatic hydrolysis releases L-glutamine and the volatile this compound, which has a characteristic odor.[6]

Potential Role in Bacterial Signaling

While the primary focus has been on its role as an odorant, 3-hydroxy fatty acids (3-OH-FAs) are increasingly recognized as signaling molecules in bacteria.

-

Bacterial Communication: Medium-chain 3-OH-FAs can act as signaling molecules in some bacterial species, potentially influencing processes like quorum sensing, biofilm formation, and virulence factor expression.[1][2][14] The specific role of HMHA in these processes in the human skin microbiome is an active area of research.

-

Host-Pathogen Interactions: Bacterial 3-OH-FAs can be recognized by the host's innate immune system. For example, in plants, medium-chain 3-OH-FAs are perceived by specific receptors, triggering immune responses.[1] Whether HMHA plays a similar role in modulating the host immune response in humans is yet to be fully elucidated.

Conclusion

This compound is a multifaceted molecule with significance in both human biology and microbial signaling. This guide provides a comprehensive resource for its physical and chemical properties, along with detailed protocols for its laboratory synthesis, purification, and analysis. The elucidation of its role in bacterial communication and host interactions is an expanding field of study, and the methodologies presented here will aid researchers in further exploring the biological functions of this intriguing fatty acid.

References

- 1. Bacterial medium-chain 3-hydroxy fatty acid metabolites trigger immunity in Arabidopsis plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Elucidation of the Role of 3-Hydroxy Fatty Acids in Cryptococcus-amoeba Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eng.uc.edu [eng.uc.edu]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. uniprot.org [uniprot.org]

- 7. Chromatography [chem.rochester.edu]

- 8. orgsyn.org [orgsyn.org]

- 9. reddit.com [reddit.com]

- 10. Derivatization techniques for free fatty acids by GC [restek.com]

- 11. research.reading.ac.uk [research.reading.ac.uk]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 14. Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling 3-Hydroxy-3-methylhexanoic Acid: A Technical Guide on its Role as a Volatile Organic Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-3-methylhexanoic acid (HMHA) is a key volatile organic compound (VOC) and a principal contributor to human axillary malodor. This technical guide provides an in-depth overview of the biochemical origins, analytical methodologies, and physiological significance of HMHA. Initially present in a non-volatile, odorless precursor form in fresh apocrine sweat, HMHA is released through the enzymatic action of specific skin microbiota, primarily of the Corynebacterium genus. This document details the properties of HMHA, including its stereoisomers and their distinct sensory profiles, and presents quantitative data on its occurrence and odor characteristics. Furthermore, comprehensive experimental protocols for the extraction, detection, and quantification of HMHA are provided, alongside diagrams illustrating its biochemical pathway and a typical analytical workflow. This guide serves as a critical resource for researchers in dermatology, microbiology, and product development aimed at understanding and modulating human body odor.

Introduction

This compound (HMHA) is a branched-chain fatty acid that has been identified as one of the most significant components of human axillary odor.[1][2][3] Unlike many other volatile organic compounds (VOCs) that are directly secreted, HMHA is the product of a biochemical transformation occurring on the skin's surface. In its nascent form within sterile apocrine sweat, it exists as a non-volatile and odorless glutamine conjugate, specifically N-α-(3-hydroxy-3-methylhexanoyl)-L-glutamine.[4][5] The characteristic pungent, cumin-like odor associated with HMHA is only released following the enzymatic cleavage of this precursor by specific bacteria residing in the axilla.[1][4]

This guide delves into the multifaceted nature of HMHA as a VOC, providing detailed information for researchers and professionals in relevant fields.

Physicochemical and Olfactory Properties

HMHA is a chiral molecule, existing as two enantiomers, (S)-HMHA and (R)-HMHA, each with distinct odor characteristics.[4][6] The (S)-enantiomer is predominantly responsible for the typical "armpit" and "cumin spice-like" odor.[4][7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄O₃ | [8][9] |

| Molecular Weight | 146.18 g/mol | [8][9] |

| CAS Number | 58888-76-9 | [8] |

| Boiling Point | 265.4 °C at 760 mmHg | [10] |

| Density | 1.072 g/cm³ | [8][10] |

| Odor Detection Threshold | 0.0044 ng/L of air | [2] |

Table 2: Olfactory Characteristics of HMHA Enantiomers

| Enantiomer | Odor Description | Reference |

| (+)-(S)-3-hydroxy-3-methylhexanoic acid | Armpit-like, cumin spice-like, strong spicy character | [4][7] |

| (-)-(R)-3-hydroxy-3-methylhexanoic acid | Cumin spice-like (weaker than the S-form), weak animalic | [4][7] |

Biochemical Pathway of HMHA Formation

The generation of volatile HMHA is a multi-step process involving human physiology and the skin microbiome.

-

Secretion of Precursor: Apocrine glands secrete an odorless sweat containing various compounds, including the non-volatile precursor N-α-(3-hydroxy-3-methylhexanoyl)-L-glutamine.[4][5] The secretion of this precursor is dependent on the ATP-binding cassette transporter C11 (ABCC11).[11][12] Individuals with a specific SNP (rs17822931) in the ABCC11 gene have non-functional transporters, leading to a significant reduction in axillary odor.[11]

-